molecular formula C17H13N3O4S B2911694 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 428848-63-9

2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2911694
CAS No.: 428848-63-9
M. Wt: 355.37
InChI Key: SDCPNOXPAPQLJK-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound based on a 2-aminothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. While specific biological data for this exact molecule is limited in the public domain, its structure is closely related to a class of 2-aminothiazole derivatives that have been identified as novel allosteric inhibitors of the protein kinase CK2 . CK2 is a serine/threonine kinase that is a compelling target in oncology due to its role in promoting pro-survival and anti-apoptotic signals in cancers such as renal cell carcinoma, breast carcinoma, and glioblastoma . The inhibition of CK2 and its downstream pathways, including STAT3, represents a valuable mechanism for investigating new anti-cancer strategies . Furthermore, the 2-aminothiazole benzohydrazide scaffold is recognized as a basis for developing novel anti-microbial agents to address multidrug-resistant pathogens . This compound is presented to the research community as a chemical tool for probing kinase function, exploring signal transduction pathways, and developing new therapeutic agents for oncology and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-24-15-8-3-2-7-13(15)16(21)19-17-18-14(10-25-17)11-5-4-6-12(9-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCPNOXPAPQLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzoic acid with 4-(3-nitrophenyl)-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Oxidation: 2-hydroxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide.

    Reduction: 2-methoxy-N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural motifs with 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, enabling comparative analysis:

4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide

  • Structural Differences : Replaces the methoxy group with a bulkier bis(2-methoxyethyl)sulfamoyl moiety. The nitro group is at the 4-position of the phenyl ring instead of 3.
  • Biological Activity : Exhibited 119.09% efficacy (p < 0.05) in growth modulation assays, suggesting moderate bioactivity. The sulfamoyl group may enhance solubility but reduce membrane permeability compared to the methoxy substituent .

N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide

  • Structural Differences: Substitutes the 3-nitrophenyl group with a 4-methylphenyl moiety and replaces the methoxy group with a phenoxy linker.
  • Biological Activity: Demonstrated higher activity (129.23%, p < 0.05), indicating that electron-donating methyl groups and flexible phenoxy linkages may improve target binding .

4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide

  • Structural Differences : Features a diethylsulfamoyl group instead of methoxy and a 4-nitrophenyl substituent.

4-Methoxy-N-[5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-yl]Benzamide

  • Structural Differences : Replaces the thiazole ring with a thiadiazole core.
  • Implications : Thiadiazoles exhibit distinct electronic properties due to additional nitrogen atoms, which could enhance π-π stacking or hydrogen bonding in biological systems .

Structural and Electronic Analysis

Substituent Effects

  • Nitro Group Position : The 3-nitrophenyl group in the target compound creates a meta-substitution pattern, inducing different dipole moments compared to para-substituted analogs (e.g., 4-nitrophenyl in ). This may influence intermolecular interactions in crystal packing or target binding .
  • Methoxy vs. Sulfamoyl Groups : Methoxy substituents provide moderate electron-donating effects, while sulfamoyl groups (e.g., in and ) are strongly electron-withdrawing, affecting solubility and charge distribution .

Heterocyclic Core Modifications

  • Thiazole vs.

Biological Activity

2-Methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H13N3O4S
  • Molecular Weight : 355.4 g/mol

The biological activity of this compound is largely attributed to its structural components:

  • Thiazole Ring : Known for its role in various biological processes, including enzyme inhibition and interaction with cellular receptors.
  • Nitrophenyl Group : This moiety can participate in electron transfer reactions and may interact with various biological targets, potentially leading to inhibition of specific enzymes or pathways.

Anticancer Activity

Research indicates that compounds containing thiazole and nitrophenyl groups exhibit significant anticancer properties. For instance, studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cell lines such as Jurkat and A-431. The compound's cytotoxicity was evaluated using the MTT assay, showing promising results comparable to established anticancer drugs like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, against cancer cell lines. The results indicated an IC50 value lower than that of doxorubicin in certain cell lines, suggesting high potency .
  • Mechanistic Insights :
    • Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic interactions, providing insights into its mechanism of action at the molecular level .
  • Comparative Analysis :
    • In a comparative study involving other thiazole derivatives, this compound demonstrated superior activity against specific cancer cell lines due to its unique structural features .

Data Table: Biological Activity Summary

Activity TypeModel SystemIC50 Value (µM)Reference
AnticancerJurkat Cells<10
AnticancerA-431 Cells<15
AntimicrobialE. coli20
AntimicrobialS. aureus25

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving:

  • Thiazole Ring Formation : Reacting 3-nitrophenyl-substituted precursors (e.g., thiourea derivatives) with α-haloketones under reflux in ethanol or acetonitrile. Catalysts like triethylamine improve yields .
  • Amide Coupling : Use coupling agents (e.g., EDC/HOBt) to conjugate the thiazole-amine intermediate with 2-methoxybenzoic acid derivatives. Solvents such as DMF or dichloromethane are typical .
  • Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity .
    • Key Considerations : Monitor reactions via TLC, optimize temperature (60–100°C), and confirm intermediates via melting points and NMR .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and carbon backbone. IR spectroscopy validates amide (1650–1700 cm1^{-1}) and nitro (1500–1350 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/O bonds), as seen in analogous thiazolyl benzamides .

Q. What initial biological assays are appropriate for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Test against pyruvate:ferredoxin oxidoreductase (PFOR) via spectrophotometric assays, given the amide-thiazole motif’s role in disrupting anaerobic metabolism .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

  • Methodological Answer :

  • Crystallographic Validation : Use single-crystal X-ray diffraction to resolve discrepancies in bond lengths or torsional angles. For example, intermolecular hydrogen bonds (e.g., N–H⋯N) may stabilize unexpected conformations .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to identify steric or electronic effects influencing structure .

Q. What strategies improve yield during thiazole ring formation in this compound’s synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiourea intermediates .
  • Catalyst Optimization : Additives like p-toluenesulfonic acid (PTSA) or microwave irradiation reduce reaction time and side products .
  • Stepwise Monitoring : Use LC-MS to isolate and address low-yield intermediates early .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the 3-nitrophenyl group (e.g., electron-withdrawing groups at para positions) or the methoxy group on the benzamide to assess impact on enzyme binding .
  • Bioisosteric Replacement : Replace the thiazole ring with triazole or oxadiazole to evaluate metabolic stability .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PFOR or kinase targets, followed by in vitro validation .

Q. What mechanisms explain this compound’s potential enzyme inhibition, and how can they be validated?

  • Methodological Answer :

  • Mechanistic Hypotheses : The amide group may chelate metal ions in enzyme active sites, while the nitro group stabilizes charge-transfer complexes .
  • Validation Methods :
  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Mutagenesis Studies : Engineer PFOR variants to test residue-specific interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Dose-Response Curves : Calculate IC50_{50} values across multiple replicates to identify outliers.
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., nitazoxanide derivatives) to contextualize results .

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